Amiselimod Hydrochloride: A Deep Dive into its S1P1 Receptor Selectivity Profile
Amiselimod Hydrochloride: A Deep Dive into its S1P1 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Amiselimod (formerly MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate (S1P) receptor modulator.[1] Developed to offer a more favorable safety profile than earlier S1P modulators like fingolimod, its therapeutic efficacy hinges on its precise interaction with the S1P receptor subtypes.[2] This technical guide provides a detailed examination of the S1P1 receptor selectivity profile of Amiselimod Hydrochloride, focusing on quantitative data, experimental methodologies, and the associated signaling pathways.
Core Mechanism of Action
Amiselimod is a prodrug that is converted in vivo by sphingosine kinases to its active phosphorylated metabolite, Amiselimod-P ((S)-amiselimod phosphate).[3][4][5][6] This active form acts as a potent agonist and functional antagonist at the S1P1 receptor.[3][7] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating autoreactive T cells that can contribute to autoimmune reactions.[2][8] The key to its improved cardiac safety profile lies in its high selectivity for the S1P1 receptor subtype over the S1P3 subtype, which is implicated in drug-induced bradycardia.[2][3]
Quantitative Selectivity Profile of Amiselimod-P
The selectivity of Amiselimod's active metabolite, Amiselimod-P, has been characterized through various functional assays. The data consistently demonstrates potent activity at the S1P1 receptor with significantly lower or no distinct activity at other subtypes, particularly S1P2 and S1P3.
Functional Agonist Activity at Human S1P Receptors
The following table summarizes the half-maximal effective concentration (EC50) values for Amiselimod-P across the five S1P receptor subtypes from different studies. Lower EC50 values indicate higher potency.
| Receptor Subtype | EC50 Value (Amiselimod-P) | Reference |
| S1P1 | 75 pM | [3][6] |
| S1P1 | 0.013 nM (13 pM) | [9] |
| S1P2 | No distinct agonist activity | [3][4][10] |
| S1P3 | No distinct agonist activity | [3][4][10] |
| S1P4 | Minimal agonist activity | [3][10] |
| S1P5 | High selectivity, less potent than S1P1 | [3][10] |
Note: The variation in S1P1 EC50 values may be attributed to different assay conditions and cell systems used in the respective studies.
Key Experimental Protocols
The determination of Amiselimod-P's selectivity profile relies on specific in vitro assays that measure the functional response of cells expressing individual S1P receptor subtypes upon compound administration.
S1P Receptor Functional Assay (cAMP Inhibition)
This assay is used to determine the agonist activity of a compound by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a downstream effect of S1P1 receptor activation.
Methodology:
-
Cell Culture: CHO-K1 cells are stably transfected to express one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Compound Preparation: Amiselimod-P and other reference compounds are prepared in a series of dilutions.
-
Assay Procedure:
-
The transfected cells are seeded in microplates and incubated.
-
Cells are then treated with the various concentrations of the test compounds in the presence of forskolin (an adenylate cyclase activator).
-
Following an incubation period, the cells are lysed.
-
-
Data Acquisition: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based assay).
-
Analysis: The concentration-response curves are plotted, and EC50 values are calculated using non-linear regression. The EC50 value represents the concentration of the compound that produces 50% of the maximal inhibition of cAMP production.[9]
G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channel Activation Assay
This assay is particularly relevant for assessing the potential cardiac effects of S1P receptor modulators, as S1P1 receptor activation in atrial myocytes can lead to bradycardia via GIRK channel activation.[2][3]
Methodology:
-
Cell Source: Primary human atrial myocytes are used as they endogenously express the relevant ion channels and receptors.[3]
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure ion channel currents.
-
Compound Application: Amiselimod-P and a comparator (e.g., fingolimod-P) are applied to the myocytes at various concentrations.[6]
-
Data Acquisition: The amplitude of the GIRK current is measured in response to each compound concentration.[6]
-
Analysis: Concentration-response curves are generated to determine the EC50 for GIRK channel activation. Studies show Amiselimod-P is approximately five-fold weaker at activating GIRK channels compared to fingolimod-P, contributing to its minimal cardiac effects.[3][4][10]
Visualizing Amiselimod's Selectivity and Mechanism
The following diagrams, generated using the DOT language, illustrate key aspects of Amiselimod's pharmacology.
Caption: Workflow for determining Amiselimod-P functional potency.
Caption: S1P1 receptor signaling pathway modulated by Amiselimod-P.
Caption: Relative selectivity of Amiselimod-P for S1P receptors.
Conclusion
Amiselimod Hydrochloride, through its active metabolite Amiselimod-P, demonstrates a highly desirable S1P receptor selectivity profile. Its potent agonism at the S1P1 receptor drives its immunomodulatory efficacy, while its lack of significant activity at the S1P3 receptor subtype underpins its improved cardiac safety profile, notably a reduced risk of bradycardia.[3] This selective activity, confirmed through rigorous in vitro functional assays, positions Amiselimod as a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[1][8]
References
- 1. Safety and efficacy of amiselimod in relapsing multiple sclerosis (MOMENTUM): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety and efficacy of S1P receptor modulators for the induction and maintenance phases in inflammatory bowel disease: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]
- 9. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
